

A Comparative Guide to the Infrared Spectrum of Methyl 5-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 5-hydroxy-2-methoxybenzoate*

CAS No.: *87513-63-1*

Cat. No.: *B1269122*

[Get Quote](#)

Abstract

Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the infrared spectrum of **Methyl 5-hydroxy-2-methoxybenzoate**, a key intermediate in pharmaceutical synthesis. Through a comparative approach with structurally related analogs—methyl salicylate, guaiacol, and methyl benzoate—we will dissect the vibrational modes of its constituent functional groups. This analysis, supported by experimental data, offers researchers and drug development professionals a robust framework for the identification and characterization of this and similar compounds.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide

invaluable information about the functional groups present, offering a rapid and non-destructive method for molecular identification and structural analysis.

Methyl 5-hydroxy-2-methoxybenzoate possesses three key functional groups that give rise to characteristic IR absorptions: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a methyl ester (-COOCH₃) group, all attached to a central aromatic ring. Understanding the interplay of these groups and their electronic effects is crucial for an accurate spectral interpretation.

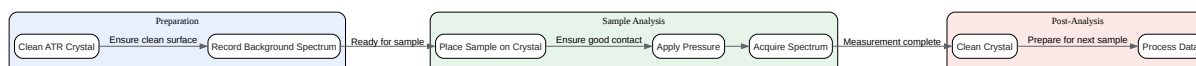
Experimental Protocol: Acquiring High-Fidelity IR Spectra

A standard protocol for acquiring the Attenuated Total Reflectance (ATR) IR spectrum of a solid sample like **Methyl 5-hydroxy-2-methoxybenzoate** is outlined below. This method is favored for its minimal sample preparation and high-quality results.

Instrumentation and Materials

- FTIR Spectrometer equipped with a diamond ATR accessory
- **Methyl 5-hydroxy-2-methoxybenzoate** (solid)
- Spatula
- Cleaning solvent (e.g., isopropanol)
- Lint-free wipes

Step-by-Step Workflow



[Click to download full resolution via product page](#)

Caption: Functional groups of **Methyl 5-hydroxy-2-methoxybenzoate**.

Comparative Spectral Analysis

To confidently assign the observed peaks in the spectrum of **Methyl 5-hydroxy-2-methoxybenzoate**, we will compare it with the spectra of simpler, analogous molecules. Each analog lacks one or more of the functional groups, allowing for a systematic identification of their respective contributions.

Methyl Salicylate: The Hydroxyl and Ester Analogue

Methyl salicylate (Methyl 2-hydroxybenzoate) is an excellent starting point, featuring both a hydroxyl and a methyl ester group directly attached to the benzene ring. Its IR spectrum is well-documented. [1]

- O-H Stretch: A broad absorption band is typically observed in the region of 3200 cm^{-1} , characteristic of an intramolecularly hydrogen-bonded hydroxyl group. [1]* C=O Stretch: A strong, sharp peak appears around 1680 cm^{-1} for the ester carbonyl group. [1]* C-O Stretches: Several peaks between $1300\text{-}1100\text{ cm}^{-1}$ correspond to the C-O stretching vibrations of the ester and the phenolic hydroxyl group. [1]

Guaiacol: The Hydroxyl and Methoxy Analogue

Guaiacol (2-methoxyphenol) allows for the examination of the hydroxyl and methoxy groups on an aromatic ring without the influence of the ester functionality.

- O-H Stretch: A broad band for the hydroxyl group is expected around $3500\text{-}3300\text{ cm}^{-1}$.
- Aromatic C-O Stretch: Aryl alkyl ethers typically show two stretching bands, a strong, asymmetric one around 1250 cm^{-1} and a weaker, symmetric one near 1040 cm^{-1} .
- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm^{-1} , while the methyl C-H stretches from the methoxy group are found just below 3000 cm^{-1} .

Methyl Benzoate: The Ester Analogue

Methyl benzoate isolates the vibrational modes of the methyl ester group on a benzene ring. The NIST WebBook provides a reference spectrum for this compound. [2]

- C=O Stretch: A strong absorption is present around 1720 cm^{-1} , characteristic of an aromatic ester.
- C-O Stretches: Two distinct C-O stretching bands are visible, one for the C(=O)-O bond and another for the O-CH₃ bond, typically in the $1300\text{-}1100\text{ cm}^{-1}$ range.
- Aromatic C-H Stretch: Peaks are observed around 3030 cm^{-1} .

Integrated Analysis and Peak Assignment for Methyl 5-hydroxy-2-methoxybenzoate

By synthesizing the information from the comparative spectra, we can now assign the major absorption bands in the IR spectrum of **Methyl 5-hydroxy-2-methoxybenzoate**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Comparison Insights
~3400 (broad)	O-H Stretch	Phenolic Hydroxyl	Similar to methyl salicylate and guaiacol, this broad peak is indicative of hydrogen bonding.
~3050	Aromatic C-H Stretch	Benzene Ring	A feature common to all the aromatic analogs.
~2950	Aliphatic C-H Stretch	Methoxy and Ester Methyl	Present in all but the simplest phenol, these are from the -OCH ₃ and -COOCH ₃ groups.
~1685	C=O Stretch	Methyl Ester	The position is consistent with an aromatic ester, as seen in methyl benzoate and methyl salicylate.
~1600, ~1500, ~1450	C=C Aromatic Ring Stretches	Benzene Ring	These characteristic skeletal vibrations are present in all the compared aromatic compounds.
~1250	Asymmetric C-O-C Stretch	Aromatic Ether	A strong band, as observed in guaiacol, confirming the presence of the methoxy group.
~1220	C-O Stretch	Phenolic Hydroxyl	Overlapping with the ether stretch, this is a common feature in phenols.

~1100	C-O Stretch	Methyl Ester	A characteristic stretch for the ester group, also seen in methyl benzoate and methyl salicylate.
~1030	Symmetric C-O-C Stretch	Aromatic Ether	A weaker band, also characteristic of the methoxy group.
Below 900	C-H Out-of-Plane Bending	Substituted Benzene Ring	The pattern of these bands can give information about the substitution pattern on the aromatic ring.

Conclusion: A Vibrational Signature for Structural Confirmation

The infrared spectrum of **Methyl 5-hydroxy-2-methoxybenzoate** is rich with information, and a comparative analysis with structurally related compounds provides a confident basis for the assignment of its key absorption bands. The characteristic broad O-H stretch, the sharp ester C=O stretch, and the distinct C-O stretches of the ether and ester groups collectively form a unique vibrational signature. This guide provides a systematic approach for researchers to utilize IR spectroscopy for the rapid and accurate identification of this important molecule and to apply similar comparative logic to the spectral analysis of other complex organic compounds.

References

- PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 22, 2026, from [[Link](#)]
- NIST. (n.d.). Benzoic acid, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. infrared spectrum of methyl 2-hydroxybenzoate C₈H₈O₃ prominent wavenumbers cm⁻¹ detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [2. Benzoic acid, methyl ester \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [A Comparative Guide to the Infrared Spectrum of Methyl 5-hydroxy-2-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269122/docs#a-comparative-guide-to-the-infrared-spectrum-of-methyl-5-hydroxy-2-methoxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)